Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate
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Overview
Description
Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, fluorinated benzoyl groups, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative with 2-fluorobenzoyl chloride in the presence of a base such as pyridine. This is followed by the esterification of the resulting carboxylic acid with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the benzoyl moieties, potentially converting them to alcohols.
Substitution: The fluorine atoms in the benzoyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The fluorinated benzoyl groups may enhance its binding affinity to certain enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 4-[(2-fluorobenzoyl)amino]benzoate
- Methyl 3-[bis(2-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate
- Methyl 3-[bis(2-bromobenzoyl)amino]-4-methyl-2-thiophenecarboxylate
Comparison: Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets compared to its chlorinated or brominated analogs.
Properties
IUPAC Name |
methyl 3-[bis(2-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2NO4S/c1-12-11-29-18(21(27)28-2)17(12)24(19(25)13-7-3-5-9-15(13)22)20(26)14-8-4-6-10-16(14)23/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVINWLMSMHKCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N(C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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